molecular formula C14H21N3O2 B1604959 N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide CAS No. 436090-50-5

N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide

Cat. No. B1604959
CAS RN: 436090-50-5
M. Wt: 263.34 g/mol
InChI Key: BXLWOFOHAHJOLQ-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide” is a specialty product for proteomics research . It has a molecular formula of C14H21N3O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10,15H2,1H3,(H,16,18) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.34 . More detailed physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Enzyme Inhibition and Molecular Docking

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives have been synthesized through conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. Specifically, one compound demonstrated good activity across all tested enzymes, supported by structure-activity relationship (SAR) studies and molecular docking to explore the binding mode against these enzymes (Virk et al., 2018).

Synthesis and Biological Activity

A series of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized. These derivatives showed promising activity against acetylcholinesterase and butyrylcholinesterase (AChE and BChE) respectively, and lipoxygenase (LOX) enzymes, indicating their potential use in treating related diseases (Khalid et al., 2014).

Green Synthesis Applications

The catalytic hydrogenation of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for the production of azo disperse dyes, showcases the application of green chemistry principles. A novel Pd/C catalyst developed for this process emphasizes the importance of environmentally friendly chemical syntheses (Zhang Qun-feng, 2008).

Pharmacological Evaluation of Analgesics

The synthesis and pharmacological evaluation of a series of 3-methyl-1,4-disubstituted-piperidine analgesics highlight the ongoing research into new analgesic compounds. These compounds, particularly those with a methoxyacetamide pharmacophore, showed optimal analgesic potency and short duration of action, offering insights into the development of new pain management therapies (Lalinde et al., 1990).

Safety and Hazards

The compound is labeled as an irritant . More detailed safety and hazard information can be found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for the use of this compound are not explicitly mentioned in the search results. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLWOFOHAHJOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357668
Record name N-(5-Amino-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide

CAS RN

436090-50-5
Record name N-(5-Amino-2-methoxyphenyl)-1-piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436090-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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